molecular formula C3H6FO3S- B114765 3-Fluoropropanesulfonate CAS No. 144335-51-3

3-Fluoropropanesulfonate

Cat. No. B114765
M. Wt: 141.14 g/mol
InChI Key: JHODGINZNYIFEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropropanesulfonate (FPS) is a chemical compound with the molecular formula C3H5FO3S. It is also known as trifluoromethylpropane sulfonate or triflate. FPS is widely used in organic synthesis as a highly reactive alkylating agent, due to its strong leaving group ability.

Mechanism Of Action

FPS acts as an alkylating agent by reacting with nucleophiles such as amines, alcohols, and thiols. The reaction produces a triflate group, which is a highly reactive leaving group. The triflate group can be easily displaced by nucleophiles, resulting in the formation of a new carbon-nucleophile bond.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of FPS. However, it has been reported that FPS can cause DNA damage and inhibit cell growth in vitro. Further studies are required to determine the exact mechanism of action and potential toxicity of FPS.

Advantages And Limitations For Lab Experiments

One advantage of using FPS in lab experiments is its high reactivity as an alkylating agent. This property makes it an important reagent in organic synthesis. However, FPS is highly toxic and requires careful handling. It can also be expensive and difficult to obtain.

Future Directions

There are several future directions for research on FPS. One direction is to investigate the potential toxicity of FPS in vivo. Another direction is to develop new synthetic methods for FPS that are more efficient and cost-effective. Additionally, FPS could be used as a tool to investigate the mechanism of action of nucleophilic substitution reactions in organic chemistry. Finally, FPS could be used in the synthesis of new pharmaceuticals and materials with improved properties.

Synthesis Methods

FPS can be synthesized by reacting propane sulfonic acid with sodium fluoride and sulfur tetrafluoride. The reaction produces sulfur trioxide, which reacts with the propane sulfonic acid to form FPS. The synthesis method is shown below:
CH3CH2CH2SO3H + NaF + SF4 → CH3CH2CF3SO3Na + SO3 + HF

Scientific Research Applications

FPS has a wide range of scientific research applications. It is used as a reagent in organic synthesis to introduce the triflate group into organic molecules. The triflate group is a highly reactive leaving group, which can be easily displaced by nucleophiles. This property makes FPS an important reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

144335-51-3

Product Name

3-Fluoropropanesulfonate

Molecular Formula

C3H6FO3S-

Molecular Weight

141.14 g/mol

IUPAC Name

3-fluoropropane-1-sulfonate

InChI

InChI=1S/C3H7FO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1

InChI Key

JHODGINZNYIFEH-UHFFFAOYSA-M

SMILES

C(CF)CS(=O)(=O)[O-]

Canonical SMILES

C(CF)CS(=O)(=O)[O-]

Other CAS RN

144335-51-3

synonyms

3-fluoropropanesulfonate

Origin of Product

United States

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